molecular formula C8H6BrF3N2O B12839324 3-Bromo-4-(trifluoromethyl)phenylurea

3-Bromo-4-(trifluoromethyl)phenylurea

Cat. No.: B12839324
M. Wt: 283.04 g/mol
InChI Key: OVFADKWGRKUTKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethyl)phenylurea typically involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethyl)phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylurea derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products such as amines and carboxylic acids .

Scientific Research Applications

3-Bromo-4-(trifluoromethyl)phenylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)phenylurea
  • 3-Chloro-4-(trifluoromethyl)phenylurea

Comparison

Compared to similar compounds, 3-Bromo-4-(trifluoromethyl)phenylurea is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrF3N2O

Molecular Weight

283.04 g/mol

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6BrF3N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

OVFADKWGRKUTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Br)C(F)(F)F

Origin of Product

United States

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